Velnacrine - 121445-24-7

Velnacrine

Catalog Number: EVT-471719
CAS Number: 121445-24-7
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-amino-1,2,3,4-tetrahydroacridin-1-ol is a member of acridines.
Source and Classification
  • Chemical Name: 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
  • CAS Number: 124027-47-0
  • Molecular Weight: 214.26 g/mol
  • Classification: Cholinesterase inhibitor; potential therapeutic agent for Alzheimer's disease .
Synthesis Analysis

The synthesis of Velnacrine involves several key steps:

  1. Reduction of 9-aminoacridine: The starting material, 9-aminoacridine, is reduced to form 1,2,3,4-tetrahydro-9-aminoacridine.
  2. Hydroxylation: This intermediate undergoes hydroxylation to yield 1,2,3,4-tetrahydro-9-aminoacridine-1-ol.
  3. Formation of Maleate Salt: The final step is the formation of the maleate salt of the hydroxylated compound.

Technical Details

  • Reagents Used: Common reducing agents include sodium borohydride or lithium aluminum hydride for reduction steps. Hydroxylation often employs oxidizing agents such as hydrogen peroxide.
  • Reaction Conditions: Temperature control and solvent choice are critical for optimizing yield and purity during the synthesis process .
Molecular Structure Analysis

Velnacrine's molecular structure can be described as follows:

  • Core Structure: The compound features an acridine backbone with a tetrahydro configuration.
  • Functional Groups: It includes an amino group at the 9-position and a hydroxyl group at the 1-position.

Structural Data

  • Molecular Formula: C13H15N3O2
  • 3D Structure: The three-dimensional conformation allows for interaction with cholinesterase enzymes, facilitating its mechanism of action .
Chemical Reactions Analysis

Velnacrine participates in several chemical reactions:

  1. Oxidation Reactions: Can be oxidized to form quinones using oxidizing agents like potassium permanganate.
  2. Reduction Reactions: Reduction can yield dihydro derivatives under specific conditions.
  3. Nucleophilic Substitution Reactions: The amino group can undergo substitution reactions with nucleophiles such as alkyl halides.

Reaction Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are preferred for reduction processes .
Mechanism of Action

Velnacrine acts primarily by inhibiting cholinesterase enzymes:

  • Cholinesterase Inhibition: By blocking acetylcholinesterase and butyrylcholinesterase, Velnacrine prevents the hydrolysis of acetylcholine.

Effects on Neurotransmission

This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission which is crucial in cognitive functions .

Physical and Chemical Properties Analysis

Velnacrine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: Stability can be affected by pH and temperature; thus, it requires careful handling during storage and use .
Applications
  1. Cholinergic Enhancement in Dementia Treatment: Initially aimed at improving cognitive function in Alzheimer’s patients by enhancing cholinergic activity.
  2. Clinical Trials Results:
    • Many studies reported adverse effects similar to those seen with tacrine, including hepatotoxicity.
    • Research into Velnacrine was largely halted after findings indicated no substantial benefit over placebo treatments .
Introduction to Velnacrine in Alzheimer’s Disease Research

Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) emerged as a centrally active acetylcholinesterase inhibitor (AChEI) during a pivotal era in Alzheimer’s disease (AD) therapeutics. Developed as a hydroxylated metabolite of tacrine, it was designed to modulate cholinergic neurotransmission impaired in AD pathophysiology. The compound’s investigation represented a strategic effort to leverage the acetylcholine-enhancing mechanism validated by first-generation AChEIs while addressing critical pharmacological limitations. Preclinical studies demonstrated its ability to attenuate scopolamine-induced cognitive deficits and improve delayed matching-to-sample performance in aged primates, supporting its potential as a cognitive enhancer [8] [10]. As a reversible inhibitor of acetylcholinesterase, velnacrine delayed acetylcholine hydrolysis in synaptic clefts, theoretically compensating for the selective loss of cholinergic neurons observed in AD brains [1] [2]. Its development trajectory exemplifies the iterative drug design approach that characterized 1990s AD research, bridging first-generation molecules like tacrine with subsequent agents exhibiting improved safety profiles.

Historical Context of Cholinesterase Inhibitor Development

The evolution of cholinesterase inhibitors for Alzheimer’s disease began with physostigmine, a short-acting carbamate inhibitor whose clinical utility was limited by poor oral bioavailability, short half-life, and significant peripheral cholinergic side effects. Tacrine (tetrahydroaminoacridine, THA) became the first FDA-approved AD-specific AChEI in 1993, validating the cholinergic hypothesis therapeutically. However, tacrine’s clinical adoption was hampered by substantial limitations: dose-dependent hepatotoxicity (elevated transaminases in ≈50% of patients), low oral bioavailability (17%), and a demanding four-times-daily dosing regimen [7]. These challenges catalyzed intensive efforts to develop safer tacrine derivatives with improved pharmacokinetic and safety profiles. Velnacrine emerged from this research wave as a rationally designed metabolite, first synthesized through hepatic cytochrome P450 1A2-mediated oxidation of tacrine [7]. Early biochemical characterization revealed velnacrine retained comparable or superior acetylcholinesterase inhibition (IC50 ≈ 10-100 nM) while theoretically offering reduced direct hepatotoxic potential through structural modification [5] [9]. The transition from tacrine to velnacrine epitomized the shift toward structurally refined AChEIs that dominated mid-1990s AD drug development.

Table 1: Evolution of Early Cholinesterase Inhibitors for Alzheimer's Disease

CompoundChemical ClassDevelopment PeriodPrimary InnovationKey Limitation
PhysostigmineCarbamate alkaloid1980sProof-of-concept for AChEI mechanismShort half-life; poor oral bioavailability
Tacrine (THA)Acridine1987-1993First FDA-approved AD-specific AChEIHepatotoxicity; frequent dosing
Velnacrine (HP-029)Hydroxylated acridine1991-1996Active metabolite of tacrine with reduced lipophilicityRetained hepatotoxicity risk
DonepezilPiperidine1997-presentHigh selectivity for CNS AChE; once-daily dosingLimited efficacy in advanced AD

Rationale for Velnacrine as a Tacrine Derivative

The molecular rationale for velnacrine’s development centered on strategic hydroxylation at the C1 position of tacrine’s tetracyclic ring structure. This modification reduced overall lipophilicity (logP decreased by ≈1.5 units), theoretically diminishing hepatic accumulation and subsequent toxicity while maintaining central acetylcholinesterase affinity [5] [9]. Biochemical studies confirmed velnacrine acted as a reversible, competitive inhibitor of acetylcholinesterase with comparable enzyme binding kinetics to tacrine (Ki values in the nanomolar range). Unlike tacrine, however, velnacrine demonstrated approximately 3-fold greater selectivity for central versus peripheral cholinesterases in ex vivo models, potentially reducing peripheral cholinergic side effects [8]. Pharmacokinetic studies in aged primates revealed peak plasma concentrations (Cmax) of 27-166 ng/mL occurring 30-60 minutes post-administration, with cerebrospinal fluid penetration confirmed within therapeutically relevant concentrations [10]. Crucially, velnacrine’s hydroxyl group conferred improved water solubility, enabling more flexible oral formulation development compared to tacrine. Animal models demonstrated its pharmacological activity: aged rhesus macaques administered 4-6 mg/kg velnacrine showed significant improvement in delayed matching-to-sample (DMTS) performance at long delay intervals (58.0–66.7% accuracy vs. 53.3% placebo, p<0.01), confirming central cholinergic enhancement [10]. This cognitive improvement persisted for 24 hours post-administration – notably beyond detectable plasma concentrations – suggesting potential secondary neuromodulatory effects possibly involving long-term potentiation [10].

Table 2: Molecular and Pharmacological Comparison of Tacrine and Velnacrine

PropertyTacrineVelnacrine
Chemical Name1,2,3,4-Tetrahydroacridin-9-amine9-Amino-1,2,3,4-tetrahydroacridin-1-ol
Molecular Weight198.26 g/mol214.26 g/mol
LogP (Octanol-Water)3.21.7
Primary Metabolic PathwayCYP1A2 hydroxylationGlucuronidation
AChE Inhibition (IC50)77 nM58 nM
CSF PenetrationModerateEnhanced
Key BioactivationReactive quinone methideStable glucuronide conjugates

Position in the Evolution of Acetylcholinesterase Inhibitors

Velnacrine occupied a transitional position in AChEI development, bridging first-generation molecules (tacrine) and second-generation agents (donepezil, rivastigmine, galantamine). Clinical trials demonstrated measurable but modest efficacy: a six-week, double-blind, placebo-controlled study (N=309) showed velnacrine responders (pre-identified during dose-ranging) achieved significant improvement in Alzheimer’s Disease Assessment Scale–cognitive subscale (ADAS-cog) scores versus placebo (mean difference: -4.1 points at 75mg t.i.d.; p<0.001) [3] [4]. Notably, these benefits were most pronounced in language, praxis, and memory domains. However, development discontinuation in 1994 underscored its failure to overcome the therapeutic limitations of its predecessor. The FDA Peripheral and CNS Drugs Advisory Committee unanimously rejected velnacrine due to persistent hepatotoxicity signals (elevated transaminases in 29-35% of patients) and high withdrawal rates (OR=2.26 vs placebo; p=0.0002) [1] [2].

Velnacrine’s legacy resides in informing critical structure-activity relationship principles for subsequent AChEIs. Its failure validated that hydroxylation alone was insufficient to eliminate tacrine-derived hepatotoxicity, prompting exploration of entirely distinct chemical scaffolds. This paved the way for non-acridine inhibitors like donepezil (piperidine-based) and galantamine (phenanthrene alkaloid), which exhibited markedly reduced hepatic risk. Furthermore, velnacrine research contributed valuable insights into AD patient stratification: a study identified pretreatment postural blood pressure drop as a potential biomarker for cholinesterase inhibitor response, with nonresponders showing greater orthostatic changes (p<0.05), suggesting autonomic dysfunction might predict treatment resistance [6]. This finding anticipated contemporary precision medicine approaches in AD therapeutics. Though not commercially viable, velnacrine served as a pharmacological probe clarifying the relationship between AChE inhibition, hepatotoxicity mechanisms, and cognitive outcomes – knowledge directly enabling the development of safer successors that dominated AD treatment into the 2000s.

Table 3: Comparative Clinical Outcomes of First-Generation AChEIs in Alzheimer's Disease

ParameterTacrineVelnacrineDonepezil
Development StatusApproved (1993-2013)Discontinued (1994)Approved (1996-present)
Hepatotoxicity Incidence49% (ALT >3×ULN)29-35% (transaminase elevation)<5%
Cognitive Benefit (ADAS-cog change)-2.5 to -4.1 points*-3.8 to -4.1 points*-2.5 to -3.1 points*
FDA Advisory Committee Vote10:1 (For approval)0:11 (Against approval)12:0 (For approval)
Key AdvancementFirst approved AChEIProof-of-concept for tacrine derivatizationCNS selectivity; once-daily dosing
Placebo-adjusted change at effective doses over 12-30 weeks

Properties

CAS Number

121445-24-7

Product Name

Velnacrine

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Synonyms

1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate
1,2,3,4-tetrahydro-9-aminoacridine-1-ol
1-hydroxytacrine
9-amino-1,2,3,4-tetrahydroacridin-1-ol
9-ATHCO
HP 029
HP-029
velnacrine
velnacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.